
7-Ketodeoxycholic acid
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Ketodeoxycholic acid can be synthesized through the indirect electrooxidation of chenodeoxycholic acid using bromide ions as the medium . The process involves using an anode material such as PbO2/Ti, with acetonitrile as the solvent. The initial concentration of chenodeoxycholic acid should be between 23.8–31.8 mg/mL, and the current density should be 95.2–142.9 A/m² . The current efficiency can reach up to 85%, and the productivity of 7-ketolithocholic acid can reach 83% .
Industrial Production Methods: The industrial production of this compound involves the electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents . This method provides a relatively environmentally friendly and low-consumption approach for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ketodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products Formed:
Oxidation: 7-ketolithocholic acid.
Reduction: Ursodeoxycholic acid.
Applications De Recherche Scientifique
Scientific Research Applications
1. Lipid Metabolism and Digestion
7-KDC is essential for the digestion and absorption of dietary fats and fat-soluble vitamins. It modulates bile flow and lipid secretion in the intestines, enhancing the bioconversion rates of other bile acids. Research has shown that 7-KDC levels increase in the feces of rats fed cholic acid, indicating its role in bile acid metabolism .
2. Therapeutic Potential in Metabolic Disorders
Recent studies have highlighted 7-KDC's potential therapeutic applications in treating metabolic disorders such as obesity and diabetes. It has been implicated in regulating cholesterol homeostasis and influencing metabolic pathways related to glucose and energy metabolism . The compound's interaction with gut microbiota further suggests its role in modulating metabolic health.
3. Microbial Metabolism
7-KDC is formed through microbial transformation of primary bile acids by gut bacteria such as Clostridium absonum. This transformation underscores its importance in gut health and microbial interactions, influencing both local and systemic metabolic processes . The ability of certain gut bacteria to convert cholic acid to 7-KDC highlights its potential as a biomarker for gut microbiome activity.
Case Study 1: Bile Acid Quantification in Diabetes
A clinical study utilized mass spectrometry to quantify bile acids, including 7-KDC, in patients with type 2 diabetes mellitus (T2DM). The findings indicated that specific bile acids were associated with metabolic dysregulation in T2DM patients compared to healthy controls. This study emphasizes the potential of bile acids as biomarkers for metabolic diseases .
Case Study 2: Gut Microbiota Interaction
Comparative Analysis of Bile Acids
The following table summarizes key structural characteristics and unique features of various bile acids related to 7-KDC:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Cholic Acid | 3α,7α,12α-trihydroxy | Precursor to many bile acids |
Chenodeoxycholic Acid | 3α,7β,12α-trihydroxy | Stronger induction of enzymes compared to 7-KDC |
Ursodeoxycholic Acid | 3α,7β-dihydroxy | Clinically used for liver diseases |
Lithocholic Acid | 3α-hydroxy | Less soluble; associated with toxicity |
7-Ketolithocholic Acid | Similar keto structure | Studied for unique metabolic effects |
This table illustrates how 7-KDC's unique keto group at position 7 influences its biological activity compared to other bile acids.
Mécanisme D'action
7-Ketodeoxycholic acid exerts its effects by interacting with bile acid receptors and enzymes involved in lipid metabolism . It helps in regulating the digestion, absorption, and transport of lipids, lipid-soluble vitamins, and related molecules in the gastrointestinal tract . The compound also impacts various aspects of cholesterol, glucose, and energy balance .
Comparaison Avec Des Composés Similaires
- Deoxycholic acid
- Cholic acid
- Chenodeoxycholic acid
- Lithocholic acid
Comparison: 7-Ketodeoxycholic acid is unique due to its specific role as a metabolite of cholic acid and its involvement in regulating lipid metabolism . Unlike other bile acids, it undergoes specific oxidation and reduction reactions that lead to the formation of important derivatives such as ursodeoxycholic acid .
Activité Biologique
7-Ketodeoxycholic acid (7-KDC) is a bile acid derivative that plays a significant role in lipid metabolism and digestion. It is primarily formed from the metabolism of cholic acid and is involved in various biochemical processes within the body. This article explores the biological activities of 7-KDC, its metabolic pathways, interactions with gut microbiota, and potential therapeutic applications.
Chemical Structure and Properties
This compound is chemically classified as 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanic acid. Its molecular formula is , and it is characterized by a keto group at position 7, which differentiates it from other bile acids. The structural characteristics of 7-KDC are summarized in the table below:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | 3alpha,12alpha-dihydroxy-7-oxo | Derived from cholic acid metabolism |
Cholic Acid | 3alpha,7alpha,12alpha-trihydroxy | Precursor to many bile acids |
Chenodeoxycholic Acid | 3alpha,7beta,12alpha-trihydroxy | Stronger induction of enzymes compared to 7-KDC |
Ursodeoxycholic Acid | 3alpha,7beta-dihydroxy | Used clinically for liver diseases |
Lithocholic Acid | 3alpha-hydroxy | Less soluble; associated with toxicity |
Metabolic Pathways
The synthesis of 7-KDC can occur through microbial transformation or chemical synthesis. In the gut, specific bacteria such as Clostridium absonum metabolize primary bile acids into their keto forms under anaerobic conditions. This microbial metabolism highlights the compound's role in gut microbiota interactions and its implications for metabolic health.
Research indicates that levels of 7-KDC increase in the feces of rats fed a cholic acid-supplemented diet compared to controls. Elevated levels have also been observed in the liver of mouse models with alcoholic liver disease, suggesting a potential involvement in disease processes .
Lipid Metabolism
7-KDC influences lipid peroxidation and fatty acid metabolism. It acts as a signaling molecule that can modulate metabolic pathways related to cholesterol homeostasis. Studies have shown that it has a moderate effect on enzyme induction compared to other bile acids like cholic and chenodeoxycholic acids .
Interaction with Gut Microbiota
The interaction between 7-KDC and gut microbiota is crucial for its biological activity. Specific gut bacteria can convert cholic acid to 7-KDC, which may enhance bioconversion rates of other bile acids. This bioconversion process plays an essential role in maintaining metabolic balance and influencing overall health .
Case Studies
- Alcoholic Liver Disease : In studies involving mouse models of alcoholic liver disease, elevated levels of 7-KDC were found in the liver, suggesting its potential role in the disease process and lipid metabolism .
- Microbiome Studies : Research has demonstrated that dietary interventions affecting gut microbiota composition can lead to altered levels of bile acids, including 7-KDC. These changes correlate with metabolic health outcomes, indicating the importance of gut microbiota in bile acid metabolism .
Therapeutic Applications
The therapeutic potential of 7-KDC is being explored in various contexts:
- Cholesterol Regulation : Due to its role in cholesterol homeostasis, there is interest in using 7-KDC as a therapeutic agent for conditions related to dyslipidemia.
- Liver Diseases : Its involvement in liver metabolism positions it as a candidate for further research into treatments for liver diseases.
- Gut Health : Given its interactions with gut microbiota, there is potential for developing probiotics or dietary supplements that enhance the beneficial effects of bile acids like 7-KDC on metabolic health.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 7-Ketodeoxycholic acid in biological samples?
Reverse-phase HPLC with UV/Vis or mass spectrometry (MS) detection is widely used for precise quantification. For bile acid analysis, C18 columns and mobile phases combining acetonitrile/water with formic acid or ammonium acetate are effective. Validation parameters (linearity, LOD, LOQ, recovery rates) must adhere to ICH guidelines, as demonstrated in studies analyzing bile acid derivatives in serum and fecal samples . For complex matrices like intestinal content, solid-phase extraction (SPE) or derivatization (e.g., with 2-nitrophenylhydrazine) improves sensitivity by enhancing ionization efficiency in MS .
Q. How does this compound interact with gut microbiota in metabolic regulation?
this compound is a secondary bile acid produced by microbial 7α-dehydroxylation of primary bile acids (e.g., cholic acid) via Clostridium species. It modulates lipid metabolism by activating nuclear receptors like FXR and TGR5, influencing cholesterol homeostasis and glucose regulation. In rodent models, its accumulation correlates with dysbiosis in conditions like intrahepatic cholestasis and inflammatory bowel disease, where it exacerbates hepatotoxicity at elevated concentrations . Methodologically, germ-free mouse models and 16S rRNA sequencing are used to map microbial taxa responsible for its biotransformation .
Q. What are the key challenges in maintaining this compound stability during in vitro experiments?
The compound is prone to oxidation and isomerization under light, heat, or alkaline conditions. Storage at −20°C in amber vials with desiccants is critical. For cell culture studies, solubility in aqueous buffers can be improved using dimethyl sulfoxide (DMSO), but concentrations >0.1% may induce cytotoxicity. Stability tests via LC-MS over 24–72 hours are recommended to confirm integrity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s role in metabolic diseases?
Conflicting findings (e.g., pro-inflammatory vs. anti-inflammatory effects) arise from model-specific factors such as species differences in bile acid receptor expression or microbiota composition. For instance, in a study on mastitis rats, elevated plasma this compound levels were linked to dysregulated arachidonic acid metabolism, whereas in colorectal cancer models, it served as a diagnostic biomarker. To address contradictions, researchers should:
- Compare transcriptomic profiles (RNA-seq) of target tissues across models.
- Use isotopically labeled tracers (e.g., deuterated this compound) to track tissue-specific metabolism .
- Validate findings in human cohorts with stratified microbiome data .
Q. What experimental designs are optimal for studying this compound in multi-omics frameworks?
Integrated metabolomic-microbiome-transcriptomic workflows are essential. For example:
- Metabolomics : Pair targeted LC-MS/MS (for absolute quantification) with untargeted metabolomics to identify co-regulated pathways (e.g., bile acid-FXR axis).
- Microbiome : Perform metagenomic sequencing to identify bacterial bai operons responsible for this compound synthesis.
- Transcriptomics : Use CRISPR/Cas9-knockout models (e.g., FXR−/− mice) to delineate receptor-mediated effects.
A recent study on alcohol-induced liver injury combined fecal metabolomics (showing this compound reduction) with hepatic RNA-seq to link microbial shifts to host lipid dysregulation .
Q. How should researchers handle variability in this compound measurements across analytical platforms?
Inter-lab variability stems from differences in extraction protocols, column chemistries, and MS ionization efficiency. Mitigation strategies include:
- Harmonizing methods using reference standards (e.g., USP-grade this compound) with certificate of analysis (COA) .
- Participating in ring trials to cross-validate inter-assay precision.
- Reporting detailed metadata (e.g., extraction solvent pH, centrifugation speed) to enhance reproducibility .
Q. What mechanistic insights can be gained from this compound’s association with cancer risk?
In colorectal cancer (CRC), elevated fecal this compound correlates with Bacteroides-enriched microbiota and upregulation of oncogenic PLA2G2A and CCL19. Experimental approaches include:
- Organoid models : Treating CRC-derived organoids with this compound to assess proliferation via Ki-67 staining.
- Flow cytometry : Quantifying apoptosis in HT-29 cells exposed to physiologically relevant concentrations (10–50 µM).
- Metabolic tracing : Using 13C-labeled compounds to map its incorporation into cancer cell membranes .
Q. Methodological Best Practices
- Quality Control : Always include internal standards (e.g., d4-7-Ketodeoxycholic acid) to correct for matrix effects in LC-MS .
- Ethical Reporting : Disclose batch-to-batch variability in commercial standards, as purity impacts biological activity .
- Data Sharing : Deposit raw metabolomic data in repositories like MetaboLights to facilitate meta-analyses .
Propriétés
IUPAC Name |
(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCPKKNRWFXMAT-RRWYKFPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314217 | |
Record name | 7-Ketodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Ketodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
911-40-0 | |
Record name | 7-Ketodeoxycholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Ketodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000911400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ketodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-KETODEOXYCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14DEP88BGS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 7-Ketodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.